8-Phenylnaphthalene-2-carboxylic acid
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Overview
Description
8-Phenylnaphthalene-2-carboxylic acid is an aromatic carboxylic acid with the molecular formula C17H12O2. This compound features a naphthalene ring substituted with a phenyl group and a carboxylic acid group.
Synthetic Routes and Reaction Conditions:
Oxidation of Alkylbenzenes: One common method involves the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO4) to yield the corresponding carboxylic acid.
Hydrolysis of Nitriles: Another method includes the hydrolysis of nitriles, which can be prepared by the nucleophilic substitution of alkyl halides with cyanide ions (CN-), followed by hydrolysis to form the carboxylic acid.
Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide (CO2) to form a metal carboxylate, which is then protonated to yield the carboxylic acid.
Industrial Production Methods:
- Industrial production often utilizes the carboxylation of Grignard reagents due to its efficiency and scalability. The process involves bubbling dry CO2 gas through a solution of the Grignard reagent, followed by protonation with aqueous HCl .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives
Reduction: Formation of alcohols
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
8-Phenylnaphthalene-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Phenylnaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
7-Phenylnaphthalene-2-carboxylic acid: Another naphthalene derivative with similar structural features.
2-Naphthalenecarboxylic acid: A simpler naphthalene derivative without the phenyl substitution.
Uniqueness:
Properties
IUPAC Name |
8-phenylnaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)14-10-9-13-7-4-8-15(16(13)11-14)12-5-2-1-3-6-12/h1-11H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWRVSJGUWJCNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625511 |
Source
|
Record name | 8-Phenylnaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144119-86-8 |
Source
|
Record name | 8-Phenylnaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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